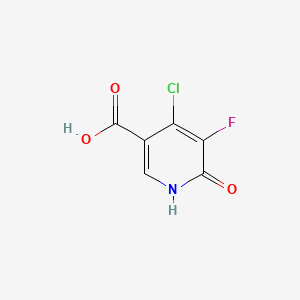
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid, characterized by the presence of chlorine and fluorine atoms.
Métodos De Preparación
The synthesis of 4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid typically involves multi-step reactions. One common method includes the reaction of 3,5-dichloro-2,4-dinitrobenzaldehyde with a fluorinated compound to form an intermediate, which is then subjected to further reactions to yield the target compound . Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Esterification: In acidic conditions, it can undergo esterification to form ester derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for esterification. Major products formed from these reactions include oxo derivatives, hydroxy derivatives, and ester derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, thereby disrupting essential metabolic pathways and leading to bacterial cell death . The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, making it a potent antibacterial agent .
Comparación Con Compuestos Similares
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acid derivatives such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
While these compounds share a similar core structure, the presence of chlorine and fluorine atoms in this compound imparts unique chemical properties and biological activities, distinguishing it from its analogs .
Propiedades
Fórmula molecular |
C6H3ClFNO3 |
|---|---|
Peso molecular |
191.54 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-2(6(11)12)1-9-5(10)4(3)8/h1H,(H,9,10)(H,11,12) |
Clave InChI |
NNXTVOGFZHHGTG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=O)N1)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


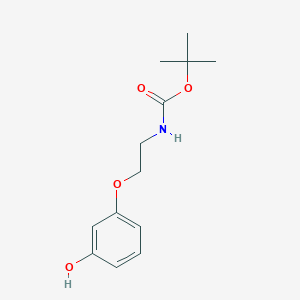
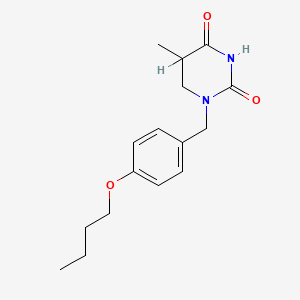

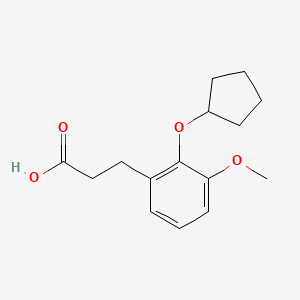
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
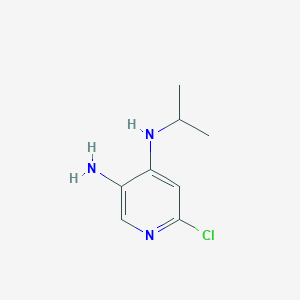
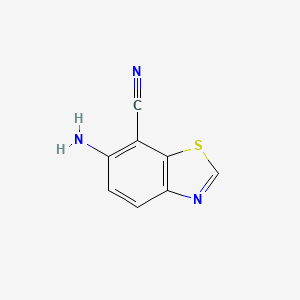
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
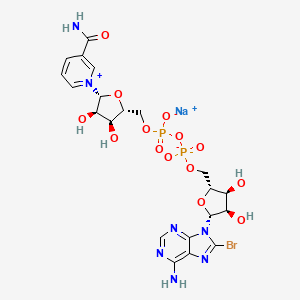
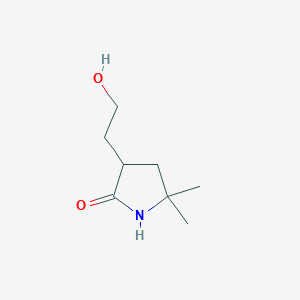
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
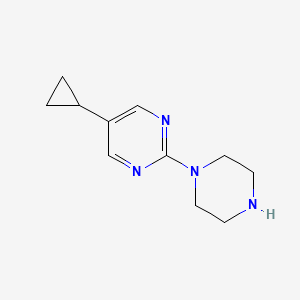

![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
